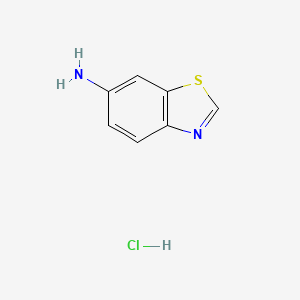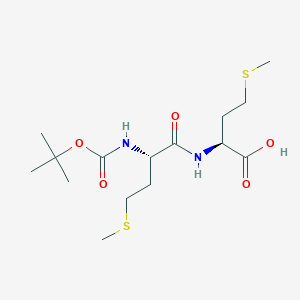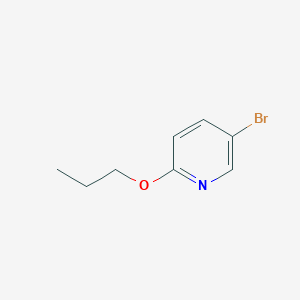
3-Bromo-6-nitro-1H-indazole-4-carboxylic acid
Overview
Description
The compound "3-Bromo-6-nitro-1H-indazole-4-carboxylic acid" is not directly discussed in the provided papers. However, the papers do provide insights into related bromo-substituted heterocyclic compounds, which can offer some context for understanding the chemical behavior and properties of bromo-nitro-indazole derivatives. The first paper discusses the synthesis and characterization of 5-bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide, a compound that shares the bromo-indazole core with the compound of interest . The second paper focuses on a different bromo-substituted compound, 5-(4-bromophenylamino)-2-methylsulfanylmethyl-2H-1,2,3-triazol-4-carboxylic acid ethyl ester, which, while not an indazole, is relevant due to the presence of a bromine atom and its potential influence on the chemical behavior of the molecule .
Synthesis Analysis
The synthesis of bromo-substituted heterocyclic compounds typically involves the functionalization of existing heterocycles or the construction of the heterocyclic core itself. In the first paper, the synthesis of the bromo-indazole derivative starts from 5-bromoindazole-3-carboxylic acid methylester, followed by N1-arylation with 4-chloro-2-cyanopyridine. The resulting product is then converted to a diethylamide . This method suggests that the synthesis of "this compound" could similarly begin with a bromoindazole precursor, followed by nitration and functionalization at the appropriate positions on the indazole ring.
Molecular Structure Analysis
The molecular structure of bromo-substituted heterocycles is often characterized by spectroscopic techniques such as FT-IR, NMR, and X-ray diffraction. The first paper provides detailed structural information obtained from single crystal X-ray diffraction, showing two symmetry-independent molecules in the asymmetric unit and describing the crystal system and space group . This level of detail is crucial for understanding the molecular geometry and potential reactive sites of "this compound".
Chemical Reactions Analysis
The reactivity of bromo-substituted compounds is influenced by the presence of the bromine atom, which can act as a good leaving group in nucleophilic substitution reactions. The papers do not directly discuss the chemical reactions of the compounds synthesized, but the structural information provided can help predict the reactivity of similar compounds. For instance, the presence of a nitro group in "this compound" would likely make the compound more electrophilic and susceptible to nucleophilic attack, especially at positions ortho or para to the nitro group.
Physical and Chemical Properties Analysis
The physical and chemical properties of bromo-substituted heterocycles can be inferred from their molecular structures. The first paper describes the crystal packing, which is stabilized by hydrogen bonds and π-π stacking interactions . These interactions can affect the solubility, melting point, and overall stability of the compound. For "this compound", similar intermolecular interactions could be expected, potentially influencing its physical properties and behavior in various solvents.
Scientific Research Applications
Structural and Molecular Studies
The synthesis and characterization of various nitroindazoles, including compounds closely related to 3-Bromo-6-nitro-1H-indazole-4-carboxylic acid, have been explored for their crystal and molecular structures. These compounds have been analyzed using X-ray diffraction, NMR spectroscopy, and DFT calculations to understand their molecular geometry, intermolecular interactions, and electronic structures. For instance, studies on biologically active nitroindazoles have highlighted intermolecular halogen bonds and intramolecular hydrogen bonding, providing insights into their potential biological interactions and applications in medicinal chemistry (Cabildo et al., 2011).
Synthetic Methodologies
Research has also focused on developing efficient synthetic routes for indazole derivatives, including isotopic labeling for use in tracer and imaging studies. An efficient large-scale synthesis of 1H-indazole-[3-14C]carboxylic acid demonstrates the potential for creating labeled compounds for pharmaceutical and biochemical research, showcasing the versatility of indazole derivatives in synthetic chemistry (Coelho & Schildknegt, 2007).
Advanced Material Development
Indazole derivatives are also being investigated for their utility in creating advanced materials and ligands. For example, the synthesis of compounds based on indazole frameworks for applications in molecular electronics and as precursors for functional materials demonstrates the potential of these molecules in materials science. The facile synthesis of C3-symmetric triazatruxene molecules from indazole derivatives shows their applicability in creating large polyaromatic molecules for electronic materials, indicating the broad utility of indazole derivatives beyond biological applications (Valentine et al., 2012).
Future Directions
Mechanism of Action
Target of Action
The primary targets of indazole-containing compounds, such as 3-Bromo-6-nitro-1H-indazole-4-carboxylic acid, are often kinases . These enzymes play a crucial role in cellular processes, including cell division, metabolism, and signal transduction . In particular, indazoles can inhibit the activity of phosphoinositide 3-kinase δ (PI3Kδ), which is involved in the regulation of immune cell function .
Mode of Action
Indazole compounds typically interact with their targets by binding to the active site of the enzyme, thereby inhibiting its function . This interaction can lead to changes in cellular processes regulated by these enzymes.
Biochemical Pathways
The inhibition of kinases like PI3Kδ by indazole compounds can affect various biochemical pathways. For instance, PI3Kδ is involved in the PI3K/AKT/mTOR pathway, which regulates cell growth, proliferation, and survival . By inhibiting PI3Kδ, indazole compounds can potentially disrupt these processes, leading to downstream effects such as the suppression of immune cell activation .
Pharmacokinetics
The compound’s molecular weight of 28604 g/mol suggests that it may have suitable properties for oral bioavailability, as compounds with a molecular weight under 500 g/mol are generally well-absorbed .
Result of Action
The molecular and cellular effects of this compound’s action would likely depend on the specific context of its use. Given its potential inhibitory effects on kinases, it could lead to changes in cell growth, proliferation, and survival . .
Biochemical Analysis
Biochemical Properties
3-Bromo-6-nitro-1H-indazole-4-carboxylic acid plays a role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with enzymes involved in oxidative stress pathways, such as superoxide dismutase and catalase. These interactions can modulate the activity of these enzymes, leading to changes in the cellular redox state. Additionally, this compound can bind to specific proteins, altering their conformation and function. For example, it may interact with heat shock proteins, which are involved in protein folding and stress responses .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound has been observed to affect the mitogen-activated protein kinase (MAPK) signaling pathway, which plays a crucial role in cell proliferation, differentiation, and apoptosis. By altering the activity of key kinases in this pathway, the compound can induce changes in gene expression that affect cell survival and function .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, this compound has been shown to inhibit the activity of certain kinases by binding to their active sites, thereby preventing substrate phosphorylation. Additionally, this compound can induce changes in gene expression by interacting with transcription factors and modulating their activity. These molecular interactions contribute to the overall effects of this compound on cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific environmental conditions. Long-term exposure to this compound in in vitro or in vivo studies has revealed potential cumulative effects on cellular function, including alterations in cell viability and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit minimal or beneficial effects, such as enhanced cellular stress responses or improved metabolic function. At higher doses, this compound can induce toxic or adverse effects, including oxidative stress, inflammation, and cellular apoptosis. Threshold effects have been observed, where the compound’s impact on cellular processes becomes more pronounced beyond a certain dosage .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. This compound can influence the activity of enzymes involved in the tricarboxylic acid (TCA) cycle, glycolysis, and oxidative phosphorylation. By modulating these metabolic pathways, this compound can alter cellular energy production and metabolic homeostasis .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments. The localization and accumulation of this compound within cells can affect its activity and function, influencing cellular processes such as signal transduction and metabolic regulation .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, this compound may localize to the mitochondria, where it can influence mitochondrial function and energy production. The subcellular distribution of this compound can also affect its interactions with other biomolecules and its overall impact on cellular processes .
properties
IUPAC Name |
3-bromo-6-nitro-2H-indazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrN3O4/c9-7-6-4(8(13)14)1-3(12(15)16)2-5(6)10-11-7/h1-2H,(H,10,11)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XICVTHNEBURAOZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C(NN=C21)Br)C(=O)O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrN3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30646314 | |
| Record name | 3-Bromo-6-nitro-2H-indazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30646314 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
885519-63-1 | |
| Record name | 3-Bromo-6-nitro-1H-indazole-4-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=885519-63-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Bromo-6-nitro-2H-indazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30646314 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![tert-Butyl 1-oxo-1,3-dihydrospiro[indene-2,4'-piperidine]-1'-carboxylate](/img/structure/B1292379.png)






![2-{[2-(2-Pyridinyl)ethyl]thio}ethanol](/img/structure/B1292400.png)
![2-[(Carboxymethyl)sulfanyl]-2-methylpropanoic acid](/img/structure/B1292402.png)




